molecular formula C20H23NO5S B2563135 (2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone CAS No. 1448060-79-4

(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2563135
CAS No.: 1448060-79-4
M. Wt: 389.47
InChI Key: HEJKBEMTEHIFFV-UHFFFAOYSA-N
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Description

The compound “(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a phenyl ring with two methoxy groups attached at the 2nd and 3rd positions, a piperidine ring, and a phenylsulfonyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the methoxy groups on the phenyl ring could potentially undergo substitution reactions. The piperidine ring could participate in reactions involving the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar phenyl rings could impact its solubility and reactivity .

Scientific Research Applications

Structural and Theoretical Studies

  • Thermal and Optical Properties : A study conducted by Karthik et al. (2021) on a related compound demonstrated its structural characteristics through X-ray diffraction, revealing a chair conformation of the piperidine ring and distorted tetrahedral geometry around the sulfur atom. The thermal properties were analyzed, indicating stability in a specific temperature range. This research contributes to understanding the fundamental properties of similar compounds (Karthik et al., 2021).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Mallesha and Mohana (2014) synthesized a series of derivatives exhibiting significant antimicrobial activity against pathogenic bacterial and fungal strains. This research highlights the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Antioxidant Potency

  • Synthesis and Antioxidant Analysis : Dineshkumar and Parthiban (2022) explored the antioxidant efficacy of a related molecule, demonstrating its potential through various assays. This indicates the relevance of such compounds in antioxidant research (Dineshkumar & Parthiban, 2022).

Therapeutic Agent Development

  • Linear Synthesis for Potential Therapeutic Uses : Abbasi et al. (2019) synthesized a series of compounds with inhibitory activity against α-glucosidase enzyme, suggesting their potential as therapeutic agents for diabetes management. This study illustrates the pharmacological applications of such compounds (Abbasi et al., 2019).

Patent Analysis for Pharmaceutical Applications

  • Pharmaceutical Patents and Applications : A patent analysis by Habernickel (2002) includes compounds similar to "(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone" as serotonin 5HT2A receptor antagonists for treating various conditions, showcasing the commercial and therapeutic potential of these molecules (Habernickel, 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been found to exhibit a wide range of biological activities .

Future Directions

The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-25-18-10-6-9-17(19(18)26-2)20(22)21-13-11-16(12-14-21)27(23,24)15-7-4-3-5-8-15/h3-10,16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJKBEMTEHIFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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